Stereochemical Differentiation: L-Mycarose vs. L-Axicenose (3-Epi-axenose)
Mycarose is the 3-epimer of axenose (2,6-dideoxy-3-C-methyl-L-xylo-hexose), with the two sugars differing exclusively at the C-3 stereocenter. This single epimeric difference produces distinct physicochemical signatures: mycarose exhibits melting point 128.5–130.5°C and [α]D²⁵ -31.1°, whereas axenose melts at 111–112°C [1][2]. The 17.5–19.5°C melting point differential provides a robust orthogonal method for confirming stereochemical identity beyond chromatographic retention alone. This stereochemical distinction is functionally consequential: mycarose occurs in erythromycin, tylosin, and spiramycin, while axenose appears in different macrolide contexts; their biosynthetic glycosyltransferases do not cross-react [3].
| Evidence Dimension | Melting point (physical characterization) |
|---|---|
| Target Compound Data | 128.5–130.5°C (L-mycarose, needles from boiling acetone + chloroform) |
| Comparator Or Baseline | 111–112°C (L-axenose / 3-epi-axenose) |
| Quantified Difference | Δmp = 17.5–19.5°C |
| Conditions | Crystalline solids; mycarose recrystallized from acetone/chloroform [DrugFuture, 2023]; axenose reference data [Kotobank] |
Why This Matters
This large melting point differential enables confident identity verification of purchased mycarose versus the 3-epimer axenose, preventing procurement of the wrong stereoisomer for biosynthesis studies where stereochemistry dictates glycosyltransferase compatibility.
- [1] DrugFuture. Mycarose. CAS Registry Number: 6032-92-4. Chemical Index Database, 2023. View Source
- [2] Kotobank. 2,6-ジデオキシ-3-C-メチルヘキソース (Axenose entry). View Source
- [3] DrugFuture. Mycarose. CAS Registry Number: 6032-92-4. Chemical Index Database, 2023. View Source
